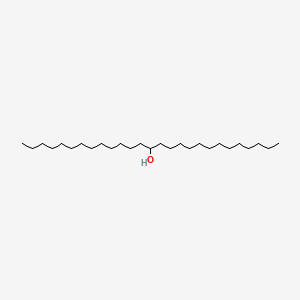

Heptacosan-14-ol

Description

Contextualization within Long-Chain Alcohols and Fatty Alcohols

Heptacosan-14-ol is classified as both a long-chain alcohol and a fatty alcohol. ontosight.aihmdb.ca Fatty alcohols are typically high-molecular-mass, straight-chain alcohols derived from natural fats and oils. wikipedia.org They can have carbon chains ranging from 4 to over 30 atoms. wikipedia.orgontosight.ai The long hydrocarbon chain in these alcohols makes them largely non-polar and thus insoluble in water, a characteristic that becomes more pronounced as the chain length increases. chemistrystudent.com However, they are soluble in organic solvents. ontosight.aiontosight.ai

The presence of the hydroxyl group allows long-chain alcohols to form hydrogen bonds, resulting in higher melting and boiling points compared to alkanes with similar carbon chain lengths. chemistrystudent.com Most naturally occurring fatty alcohols are found in the form of waxes, which are esters of fatty acids and fatty alcohols. wikipedia.org These compounds are produced by various organisms, including plants and insects, where they can serve protective functions. ontosight.aiwikipedia.org

Overview of Scholarly Interest in this compound

Academic interest in this compound primarily stems from its presence in the natural world, particularly in the cuticular waxes of plants. For instance, research on the composition of cuticular waxes in Arabidopsis thaliana has identified this compound as one of the secondary alcohols present. nih.gov In one study, it was found along with its isomers, heptacosan-12-ol and heptacosan-13-ol, in a specific ratio. nih.gov

The isolation of this compound from various plant species has been a subject of phytochemical research. A study focused on the bioactivity of constituents from Convolvulus pluricaulis Choisy reported the isolation and structural elucidation of this compound from the plant's aerial parts. journalejmp.comscilit.comjournalejmp.com The compound was separated from the active chloroform (B151607) fraction using flash chromatography. journalejmp.comamazonaws.com

Furthermore, research into the chemical constituents of various plants has led to the identification of Heptacosan-1-ol, a structural isomer of this compound, in species such as Euphorbia granulata, Euphorbia helioscopia, and Euphorbia hirta. nih.gov It has also been identified in the bark extract of Terminalia travancorensis and as a component in Miscanthus. ijpsr.comgoogle.com The study of such naturally derived long-chain alcohols is significant for understanding plant biochemistry and the potential applications of these compounds. ontosight.ai

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C27H56O | nih.gov |

| Molecular Weight | 396.7 g/mol | nih.gov |

| Physical Description | Solid | nih.gov |

| Melting Point | 80 - 81 °C | nih.gov |

| LogP | 11.08 | chem-space.com |

| Hydrogen Bond Acceptors | 1 | chem-space.com |

| Hydrogen Bond Donors | 1 | chem-space.com |

| Polar Surface Area | 20.2 Ų | nih.gov |

Properties

CAS No. |

32116-10-2 |

|---|---|

Molecular Formula |

C27H56O |

Molecular Weight |

396.7 g/mol |

IUPAC Name |

heptacosan-14-ol |

InChI |

InChI=1S/C27H56O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(28)26-24-22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3 |

InChI Key |

XHGCEYVOGZHRLW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CCCCCCCCCCCCC)O |

melting_point |

80 - 81 °C |

physical_description |

Solid |

Origin of Product |

United States |

Natural Occurrence and Distribution of Heptacosan 14 Ol

Presence in Plant Systems

Heptacosan-14-ol is a component of the complex mixture of lipids that form the plant cuticle. ontosight.ai This waxy layer is crucial for protecting plants from water loss and external pathogens. ontosight.ai

Cuticular Waxes and Epidermal Layers

The primary location of this compound in plants is within the cuticular waxes that coat the epidermis. These waxes are composed of very long-chain fatty acids and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters. frontiersin.org

This compound has been identified as a constituent of the cuticular wax in a variety of plant species.

In a detailed analysis of the stem wax of Arabidopsis thaliana (thale cress), this compound was identified as one of several secondary alcohols. nih.govoup.com The stem wax of this model plant organism is dominated by C29 alkanes, secondary alcohols, and ketones. nih.gov

The chemical composition of Convolvulus pluricaulis Choisy (commonly known as Shankhpushpi) has been extensively studied, revealing the presence of various phytoconstituents, including fatty alcohols and their wax constituents. nih.govijrpr.com While specific isomeric identification to this compound is not always detailed in broad phytochemical screenings, the presence of long-chain fatty alcohols is a recurring finding. phytojournal.comopenneurologyjournal.comnuaxon.com

Research on the chemical composition of Juniperus phoenicea (Phoenician juniper) has also indicated the presence of long-chain alcohols in its epicuticular waxes, which contribute to the plant's defense mechanisms.

This compound has also been reported in Muellera obtusa. nih.gov

Table 1: Identification of this compound in Various Plant Species

| Plant Species | Organ | Reference |

|---|---|---|

| Arabidopsis thaliana | Stem | nih.govoup.com |

| Convolvulus pluricaulis Choisy | Whole Plant | ijrpr.com |

| Muellera obtusa | Not Specified | nih.gov |

The cuticular wax of plants often contains a mixture of secondary alcohol isomers. In the stem wax of Arabidopsis thaliana, for instance, a homologous series of C27 to C31 secondary alcohols has been identified. nih.gov

Within the C27 homologues, three isomers were found: Heptacosan-12-ol, Heptacosan-13-ol, and this compound. nih.govoup.com The relative abundance of these isomers was found to be in a ratio of approximately 2:3:6, respectively, indicating that this compound is the most prominent of the three C27 secondary alcohol isomers in Arabidopsis thaliana stem wax. nih.gov

Table 2: Isomeric Profile of C27 Secondary Alcohols in Arabidopsis thaliana Stem Wax

| Isomer | Relative Abundance Ratio |

|---|---|

| Heptacosan-12-ol | ~2 |

| Heptacosan-13-ol | ~3 |

| This compound | ~6 |

Data sourced from nih.gov

Influence of Environmental and Developmental Factors on Plant Occurrence

The quantity and composition of cuticular waxes, including the content of specific fatty alcohols like this compound, are not static. They are influenced by a range of both internal (genetic) and external (environmental) factors.

Studies on various plant species have demonstrated that both the specific cultivar and the developmental stage at which the plant is harvested can significantly affect the fatty alcohol content of the cuticular wax.

For example, research on olive oils has shown that cultivar and harvest date significantly influence the fatty alcohol content. jst.go.jpresearchgate.netresearchgate.net A general decline in fatty alcohol content, particularly in even-chained fatty alcohols, was observed as the harvest date was delayed. jst.go.jp Odd-chained fatty alcohols, such as heptacosanol, also showed a decrease, although it was less pronounced. jst.go.jp Similarly, studies on apple cultivars have revealed that the percentage of primary and secondary alcohols in the epicuticular wax can be cultivar-specific. ashs.org In blueberry cultivars, the total wax content and the composition of aliphatic compounds were found to vary depending on the cultivar during postharvest cold storage. researchgate.net

The genetic makeup of a plant plays a crucial role in determining the composition of its cuticular wax. frontiersin.orgnih.gov Different genotypes within the same species can exhibit significant variations in their wax profiles. ashs.org

In a study of four wheat cultivars, gas chromatography-mass spectrometry (GC-MS) metabolomics revealed that the distribution of wax metabolites was attributed to both tissue type (leaf vs. stem) and cultivar differences. mdpi.com Leaves were found to contain more primary alcohols than stems. mdpi.com Similarly, research on Brassica oleracea (cabbage) has shown developmental and genotypic variation in leaf wax content and composition. frontiersin.orgnih.gov

Furthermore, the composition of cuticular wax can differ even between different cell types on the same plant organ. For instance, in Arabidopsis thaliana, the wax composition on trichomes (hair-like outgrowths) differs from that on other epidermal cells. nih.gov

Table 3: Factors Influencing Fatty Alcohol Content in Plants

| Factor | Effect | Plant Species Example | Reference |

|---|---|---|---|

| Cultivar | Significant variation in fatty alcohol content among different cultivars. | Olive, Apple, Blueberry, Wheat, Cabbage | jst.go.jpashs.orgresearchgate.netfrontiersin.orgmdpi.com |

| Harvest Date | General decline in fatty alcohol content with later harvest dates. | Olive | jst.go.jpresearchgate.net |

| Genotype | Significant variation in wax composition and quantity among different genotypes. | Hosta, Cabbage | nih.govashs.org |

| Tissue Type | Different concentrations and compositions of waxes on different plant organs (e.g., leaves vs. stems). | Wheat, Arabidopsis thaliana | mdpi.comnih.gov |

Biosynthetic Pathways and Metabolic Transformations of Heptacosan 14 Ol

Precursors and Enzymatic Mechanisms in Biological Systems

The biosynthesis of heptacosan-14-ol is a multi-step process that begins with the formation of its alkane precursor. In plants, this process is intricately linked to the synthesis of cuticular waxes, which form a protective layer on the epidermis.

The primary precursor for this compound is the C27 alkane, heptacosane (B1219689). The formation of this long-chain alkane is a part of the broader decarbonylation pathway of wax biosynthesis. This pathway utilizes very-long-chain fatty acids (VLCFAs) as its initial substrates. Through a series of enzymatic reactions, a C28 acyl-CoA is first reduced to an aldehyde. Subsequently, a decarbonylase enzyme removes a carbonyl group, resulting in the formation of the C27 alkane, heptacosane. oup.commdpi.comfrontiersin.org

Once heptacosane is synthesized, the crucial step of hydroxylation occurs to yield this compound. This reaction is catalyzed by a specific class of enzymes known as cytochrome P450 monooxygenases. In the model plant Arabidopsis thaliana, a particular cytochrome P450 enzyme, designated as MAH1 (midchain alkane hydroxylase 1), encoded by the gene CYP96A15, has been identified as the key enzyme responsible for the mid-chain hydroxylation of alkanes to produce secondary alcohols. oup.com This enzyme introduces a hydroxyl group at or near the center of the alkane chain. In the case of heptacosane, this hydroxylation occurs at the 14th carbon position, leading to the formation of this compound. nih.gov

The general mechanism of cytochrome P450 enzymes involves the activation of molecular oxygen to insert one oxygen atom into the substrate. oup.com This process requires a protein partner to deliver electrons for the reduction of the heme iron within the enzyme. oup.com The catalytic cycle involves the binding of the alkane substrate, followed by electron transfers and the binding of molecular oxygen to form a highly reactive iron-oxo species that performs the hydroxylation. oup.com

Relationship with Very-Long-Chain Fatty Acid Metabolism

The biosynthesis of this compound is intrinsically linked to the metabolism of very-long-chain fatty acids (VLCFAs). VLCFAs, defined as fatty acids with chain lengths of 20 carbons or more, are the fundamental building blocks for a wide array of lipids, including the components of cuticular waxes. frontiersin.orgnih.gov

The synthesis of VLCFAs occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE) system. This system sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain. The key enzymes in this complex include β-ketoacyl-CoA synthase (KCS), β-ketoacyl-CoA reductase (KCR), β-hydroxyacyl-CoA dehydratase (HCD), and enoyl-CoA reductase (ECR). researchgate.net

The specific chain length of the VLCFA produced is determined by the substrate specificity of the KCS enzyme. For the synthesis of the C27 alkane precursor of this compound, a C28 VLCFA is required. This C28 VLCFA is then channeled into the decarbonylation pathway. oup.comfrontiersin.org In Arabidopsis, the enzymes ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) are core components of the complex that converts VLC acyl-CoAs into alkanes. nih.gov Specifically, CER3 is believed to be involved in the reduction of the VLCFA to an aldehyde, and CER1 acts as the decarbonylase to produce the final alkane. mdpi.comnih.gov Therefore, the regulation of VLCFA elongation and the activity of the decarbonylation pathway directly impact the availability of the heptacosane precursor for this compound synthesis.

The following table summarizes the key enzymes involved in the pathway from VLCFAs to this compound:

| Enzyme/Complex | Function | Pathway Step |

| Fatty Acid Elongase (FAE) Complex | Elongates fatty acids to produce VLCFAs | VLCFA Synthesis |

| ECERIFERUM3 (CER3) | Reduction of VLC acyl-CoA to aldehyde | Decarbonylation Pathway |

| ECERIFERUM1 (CER1) | Decarbonylation of aldehyde to alkane | Decarbonylation Pathway |

| Midchain Alkane Hydroxylase 1 (MAH1) | Hydroxylation of alkane to secondary alcohol | This compound Synthesis |

Proposed Interconversion Pathways of Long-Chain Alcohols, Ketones, and Diols

This compound is not necessarily an end-product of its metabolic pathway. It can undergo further transformations to form other long-chain compounds, primarily ketones and diols. These interconversions are also thought to be mediated by enzymatic activities.

The oxidation of a secondary alcohol to a ketone is a common biochemical reaction. In the context of cuticular wax biosynthesis, there is strong evidence that secondary alcohols can be converted to their corresponding ketones. oup.comnih.gov For this compound, this would involve the oxidation of the hydroxyl group at the 14th position to a carbonyl group, yielding heptacosan-14-one. Research on Arabidopsis suggests that the same enzyme responsible for the initial hydroxylation of the alkane, MAH1 (CYP96A15), may also catalyze this second oxidation step. oup.comnih.gov This would occur through a second hydroxylation at the same carbon, forming an unstable gem-diol that would spontaneously lose a water molecule to form the ketone. nih.gov

Furthermore, secondary alcohols can be precursors for the formation of alkanediols. This would involve a second hydroxylation event at a different carbon position on the long-chain alkane backbone. nih.gov For instance, this compound could be further hydroxylated to form a heptacosan-diol. The resulting diols can then be oxidized to form ketols (a molecule containing both a ketone and a hydroxyl group). nih.govresearchgate.net The biosynthetic pathway is believed to proceed from alkanes to secondary alcohols, and then can branch to form ketones or diols, with the diols potentially being further converted to ketols. nih.gov The enzyme MAH1 is considered a plausible catalyst for these subsequent hydroxylation reactions as well. nih.gov

A proposed scheme for these interconversions is presented below:

Heptacosane → this compound ⇌ Heptacosan-14-one

This compound → Heptacosan-diol → Heptacosan-ketol

This network of reactions highlights the dynamic nature of cuticular wax biosynthesis and the central role of secondary alcohols like this compound as intermediates in the formation of a diverse array of long-chain aliphatic compounds.

The following table details the compounds involved in the proposed interconversion pathways:

| Compound Name | Chemical Formula | Functional Groups |

| Heptacosane | C27H56 | Alkane |

| This compound | C27H58O | Secondary Alcohol |

| Heptacosan-14-one | C27H56O | Ketone |

| Heptacosan-diol | C27H58O2 | Diol (two hydroxyl groups) |

| Heptacosan-ketol | C27H56O2 | Ketone and Hydroxyl group |

Advanced Analytical Methodologies for Heptacosan 14 Ol Research

Extraction and Sample Preparation Techniques for Complex Biological Matrices

The initial and critical step in the analysis of Hepacosan-14-ol from biological sources, such as plant cuticular waxes or animal tissues, is its efficient extraction and the subsequent preparation of a clean sample suitable for instrumental analysis. The lipophilic nature of Heptacosan-14-ol dictates the use of organic solvents for its extraction.

A common approach involves the extraction of total lipids from the biological matrix using a solvent system like chloroform (B151607) and methanol (B129727). For instance, plant waxes can be extracted by immersing plant parts, such as stems, in chloroform. researchgate.net The resulting extract contains a complex mixture of lipids, including alkanes, primary and secondary alcohols, ketones, and esters.

To isolate the alcohol fraction containing this compound, further purification steps are necessary. Saponification is a technique used to break down ester linkages, which releases free fatty alcohols and fatty acids. rsc.orgnih.gov This process is typically followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate the neutral lipids, including secondary alcohols, from more polar compounds like fatty acids. nih.govscioninstruments.com In LLE, the saponified mixture can be partitioned between an organic solvent (e.g., n-hexane) and an aqueous phase, with this compound preferentially moving into the organic layer. nih.gov SPE offers a more controlled separation, where a cartridge containing a specific sorbent material retains the analytes of interest while impurities are washed away. scioninstruments.com

For subsequent analysis by Gas Chromatography (GC), it is often necessary to derivatize the hydroxyl group of this compound. Derivatization enhances the volatility and thermal stability of the compound, leading to improved chromatographic performance. scioninstruments.comhplcvials.com A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the alcohol into its trimethylsilyl (B98337) (TMS) ether derivative. nih.gov

The final prepared sample should be dissolved in a volatile organic solvent, such as hexane (B92381) or dichloromethane, at a concentration suitable for GC-MS analysis, typically around 10 µg/mL. scioninstruments.comhplcvials.comuoguelph.ca It is also crucial to ensure the sample is free of particulate matter by centrifugation or filtration to prevent contamination of the analytical instrument. hplcvials.comuoguelph.ca

Table 1: Overview of Extraction and Sample Preparation Steps for this compound

| Step | Technique | Purpose | Key Considerations |

|---|---|---|---|

| Extraction | Solvent Extraction (e.g., chloroform) | To extract total lipids from the biological matrix. | Choice of solvent depends on the matrix and target analyte. |

| Purification | Saponification | To hydrolyze wax esters and release free fatty alcohols. | Ensures all alcohol moieties are available for analysis. |

| Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | To separate neutral lipids (including secondary alcohols) from other components. | SPE can offer higher selectivity and recovery. | |

| Derivatization | Silylation (e.g., with BSTFA) | To increase volatility and thermal stability for GC analysis. | Essential for obtaining good peak shape and resolution in GC. |

| Final Preparation | Dissolution in a volatile solvent | To prepare the sample for injection into the GC-MS. | The solvent must be compatible with the GC system. |

| Filtration/Centrifugation | To remove particulate matter. | Protects the injector and column from contamination. |

Chromatographic Separation Methods

Chromatographic techniques are indispensable for separating this compound from other components within the complex mixtures obtained from biological extracts.

Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds like the TMS ether of this compound. purdue.eduodinity.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. purdue.edu50megs.com

In the analysis of plant cuticular waxes, GC coupled with mass spectrometry (GC-MS) is the method of choice. researchgate.netnih.govnih.gov The derivatized wax extract is injected into the GC, where it is vaporized. The components are then separated on the column based on their boiling points and interactions with the stationary phase. scioninstruments.com50megs.com For long-chain alcohols, a non-polar or semi-polar capillary column, such as a DB-5 or DB-5MS, is typically used. nist.gov The oven temperature is programmed to increase gradually, allowing for the sequential elution of compounds with increasing boiling points. nist.gov this compound, being a C27 alcohol, would elute at a specific retention time under defined chromatographic conditions, allowing for its identification and quantification. nih.govresearchgate.net

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for the initial fractionation of complex lipid extracts. libretexts.orgwikipedia.org It separates compounds based on their differential affinity for a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or mixture of solvents). chemistryhall.com

For the analysis of plant waxes, TLC is an effective method to separate different lipid classes. researchgate.netnih.govresearchgate.net The total wax extract is applied as a spot or a band onto the TLC plate, which is then placed in a developing chamber containing a suitable mobile phase. A common solvent system for separating non-polar lipids is a mixture of hexane and diethyl ether. chemistryhall.com As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates. Secondary alcohols like this compound will have a specific retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org This allows for their separation from other classes of compounds such as alkanes, ketones, and primary alcohols. nih.govresearchgate.net The separated bands can then be scraped from the plate, and the compounds can be eluted for further analysis by GC-MS. wikipedia.org

Table 2: Comparison of GC and TLC for this compound Analysis

| Feature | Gas Chromatography (GC) | Thin Layer Chromatography (TLC) |

|---|---|---|

| Principle | Partitioning between a gas mobile phase and a liquid/solid stationary phase. | Adsorption/partitioning between a liquid mobile phase and a solid stationary phase. |

| Application | Quantitative analysis and separation of volatile/derivatized compounds. | Preparative fractionation and qualitative screening of lipid classes. |

| Sample State | Gaseous (sample is vaporized). | Liquid (sample is applied as a solution). |

| Resolution | High resolution, capable of separating isomers. | Lower resolution, primarily for separating compound classes. |

| Throughput | Sequential analysis of samples. | Multiple samples can be run simultaneously. |

| Coupling | Easily coupled with Mass Spectrometry (GC-MS). | Fractions can be recovered for subsequent analysis. |

Spectroscopic Characterization and Structure Elucidation

Spectroscopic methods, particularly mass spectrometry, are essential for the definitive identification and structural elucidation of this compound.

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. mdpi.comnih.gov When coupled with gas chromatography, GC-MS provides both the retention time and the mass spectrum of a compound, which together offer a high degree of confidence in its identification. researchgate.netnih.gov For this compound, high-resolution mass spectrometry can provide the accurate mass of the molecular ion, which allows for the determination of its elemental composition. mdpi.com

Electron ionization is a hard ionization technique commonly used in GC-MS. nih.gov In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), which causes the ejection of an electron from the molecule, forming a molecular ion (M+•). libretexts.org This molecular ion is often unstable and undergoes fragmentation in a predictable manner, creating a unique mass spectrum that serves as a "fingerprint" for the compound. libretexts.orglibretexts.org

For long-chain secondary alcohols like this compound, the molecular ion peak may be weak or absent. libretexts.orgchemistrynotmystery.comwhitman.edu However, the fragmentation pattern provides crucial structural information. libretexts.org A characteristic fragmentation pathway for secondary alcohols is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group. chemistrynotmystery.comlibretexts.orglibretexts.org For the TMS ether of this compound, alpha-cleavage would result in two major fragment ions. Cleavage on one side of the C-14 carbon would yield a fragment containing the trimethylsilyloxy group, while cleavage on the other side would produce a different fragment. The m/z values of these fragments are diagnostic for the position of the hydroxyl group along the carbon chain. nih.gov

For example, in the analysis of secondary alcohols in Arabidopsis thaliana waxes, the TMS derivatives of C29 secondary alcohols (nonacosan-14-ol and nonacosan-15-ol) showed characteristic α-cleavage fragments that allowed for the identification of the isomers. nih.gov A similar fragmentation pattern would be expected for the TMS derivative of this compound. Another common fragmentation for alcohols is the loss of a water molecule (dehydration), leading to a peak at M-18. chemistrynotmystery.comlibretexts.orgyoutube.com

Table 3: Predicted Key EI-MS Fragments for the TMS Derivative of this compound

| Fragmentation Pathway | Description | Predicted m/z of Fragment Ion |

|---|---|---|

| Alpha-Cleavage (Side 1) | Cleavage between C13 and C14. | m/z = [CH3(CH2)12CH(OTMS)]+ |

| Alpha-Cleavage (Side 2) | Cleavage between C14 and C15. | m/z = [CH3(CH2)12CH(OTMS)]+ |

| Dehydration | Loss of a molecule of trimethylsilanol (B90980) (TMSOH). | [M - 90]+• |

| Molecular Ion | The intact ionized molecule. | [M]+• |

Note: The exact m/z values would need to be calculated based on the atomic masses of the elements.

Mass Spectrometry (MS) Techniques for Structural Analysis

High-Resolution Gas Chromatography–Time-of-Flight Mass Spectrometry (GC–TOF-MS)

High-Resolution Gas Chromatography coupled with Time-of-Flight Mass Spectrometry (GC–TOF-MS) is a powerful tool for the separation and identification of volatile and semi-volatile compounds like this compound from complex mixtures. The high resolving power of the TOF mass analyzer allows for accurate mass measurements, which aids in the determination of elemental compositions.

Detailed Research Findings:

In the analysis of long-chain secondary alcohols, the primary fragmentation mechanism observed in GC-MS is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the carbon bearing the hydroxyl group. For this compound (C₂₇H₅₆O), this would result in the formation of two primary fragment ions. The molecular ion peak for long-chain alcohols is often weak or absent.

Due to the symmetrical nature of this compound, with the hydroxyl group at the 14th carbon, alpha-cleavage would lead to the formation of characteristic ions. The cleavage can occur on either side of the C-14 carbon, breaking the C13-C14 bond or the C14-C15 bond. Since the alkyl chains on both sides are of equal length (tridecyl groups), the resulting primary fragments would be of the same mass-to-charge ratio (m/z).

A common fragmentation pattern for secondary alcohols also includes the loss of a water molecule (H₂O), resulting in a fragment with a mass 18 units less than the molecular ion.

Interactive Data Table: Predicted GC-MS Fragmentation Data for this compound

| Predicted Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| [M-H₂O]⁺ | C₂₇H₅₄⁺ | 378 | Dehydration |

| [CH₃(CH₂)₁₂CHOH]⁺ | C₁₃H₂₇O⁺ | 215 | Alpha-cleavage |

| [CH₃(CH₂)₁₂]⁺ | C₁₃H₂₇⁺ | 183 | Loss of the hydroxylated fragment |

Note: The m/z values are predicted based on the fragmentation patterns of similar long-chain secondary alcohols. The molecular weight of this compound is 396.7 g/mol .

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly useful for the analysis of polar and thermolabile molecules. While long-chain alcohols have limited polarity, they can be analyzed using ESI-MS, often with the aid of derivatization to enhance ionization efficiency.

Detailed Research Findings:

Direct analysis of this compound by ESI-MS is challenging due to its low polarity. To overcome this, derivatization techniques are often employed. Reagents that introduce a permanent positive charge, such as those forming pyridinium (B92312) or quaternary ammonium (B1175870) derivatives, can significantly improve the ionization efficiency and detection sensitivity of alcohols in ESI-MS.

Once ionized, tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. The fragmentation of derivatized long-chain alcohols in ESI-MS/MS will depend on the specific derivatizing agent used but typically involves cleavage at or near the derivatized hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques provide detailed information about the carbon skeleton and the chemical environment of each atom.

Detailed Research Findings:

Due to the symmetry of this compound, the number of unique signals in the ¹H and ¹³C NMR spectra is significantly reduced.

¹H NMR: The proton attached to the carbon bearing the hydroxyl group (H-14) is expected to appear as a multiplet in the downfield region typical for secondary alcohols (around 3.6-4.0 ppm). The protons of the methyl groups (CH₃) at both ends of the chain will appear as a triplet in the upfield region (around 0.9 ppm). The numerous methylene (B1212753) groups (CH₂) will produce a large, complex multiplet in the range of 1.2-1.6 ppm.

¹³C NMR: The carbon atom attached to the hydroxyl group (C-14) will be the most downfield signal in the aliphatic region (around 70-75 ppm). The terminal methyl carbons will appear at a characteristic upfield chemical shift (around 14 ppm). The methylene carbons will give rise to a series of signals between approximately 22 and 32 ppm. Because of the symmetry, only 14 distinct carbon signals are expected.

Interactive Data Table: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Multiplicity |

| C-14 | 70-75 | 3.6-4.0 | multiplet |

| C-1, C-27 | ~14 | ~0.9 | triplet |

| Other CH₂ | 22-32 | 1.2-1.6 | multiplet |

Note: The chemical shifts are predicted based on typical values for long-chain secondary alcohols.

Advanced Microscopic Analysis of Associated Structures (e.g., Scanning Electron Microscopy of Wax Crystals)

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the micromorphology of surfaces. In the context of this compound, SEM is used to study the structure of epicuticular wax crystals, where this compound is often a major constituent.

Detailed Research Findings:

The chemical composition of plant epicuticular wax is a primary determinant of its crystalline structure. Studies on various plant species have shown that waxes rich in long-chain secondary alcohols, such as nonacosan-10-ol, tend to form tubular or rod-like crystals. nih.gov

Synthetic Strategies and Production Methodologies of Long Chain Alcohols

Biomass-Derived Synthesis Pathways for Higher Alcohols

Biomass serves as a rich and renewable carbon source for the synthesis of complex molecules, including higher alcohols. These pathways often involve the conversion of biomass-derived platform molecules into longer-chain products through various catalytic processes.

A prominent strategy for producing higher alcohols is the catalytic upgrading of readily available bio-alcohols like ethanol (B145695). Bioethanol is typically produced in a diluted aqueous solution from biomass fermentation, and its direct upgrading is economically favorable as it avoids costly separation processes. researchgate.net The conversion of renewable bioethanol into higher alcohols, which have high energy density, is crucial for achieving carbon neutrality goals. figshare.comacs.orgfigshare.com

The Guerbet reaction is a key chemical process in this conversion, facilitating the C-C coupling of alcohols to produce longer-chain alcohols. figshare.comacs.org Research has focused on developing efficient and cost-effective catalysts for this process. For instance, non-precious, dandelion-like NiSnH catalysts have been used for the direct upgrading of aqueous ethanol under mild hydrothermal conditions, showing comparable activity to palladium-based catalysts. researchgate.net

In one study, Zn- and nitrogen-co-doped Ni-based catalysts derived from lignin (B12514952) (a waste product from the pulp and paper industry) were synthesized. figshare.comacs.orgfigshare.com These NiZn@NC catalysts demonstrated high efficiency, achieving an ethanol conversion of 75.2% and a higher alcohol yield of 41.7%. figshare.comacs.org The addition of Zinc (Zn) was found to improve the electronic environment of the nickel (Ni) catalyst, which inhibited the cleavage of C-C bonds and suppressed the formation of byproducts like methane. figshare.comacs.org Other catalytic systems, such as those based on Pd and Ni-Re, are also being explored for upgrading short-chain alcohols to products with chain lengths ranging from C8 to C19. mdpi.comresearchgate.net

| Catalyst | Ethanol Conversion (%) | Higher Alcohol Yield (%) | Key Findings | Reference |

|---|---|---|---|---|

| Ni₂₀Zn₁@NC | 75.2 | 41.7 | Zn doping inhibits C-C cleavage and byproduct formation. | figshare.comacs.org |

| Sn-Ni/CS-500-1/1 | 60 | >85 (Selectivity) | Sn doping enhances selectivity by weakening aldehyde adsorption. | researchgate.net |

| PdCl₂/S₁-200-H₂ | N/A | >90 (Selectivity for C₈-C₁₉) | Effective for upgrading isobutanol to longer chain ketones/alcohols. | mdpi.com |

Esterification and transesterification are fundamental reactions for converting biomass-derived fats and oils into valuable products like biodiesel (fatty acid monoalkyl esters) and biolubricants. mdpi.comgoogle.com These processes can be adapted for the synthesis of long-chain alcohol derivatives.

Transesterification, or alcoholysis, involves the reaction of triglycerides with an alcohol, such as methanol (B129727) or ethanol, in the presence of a catalyst to produce fatty acid esters and glycerol. google.comscribd.comresearchgate.net The reaction is reversible, so an excess of alcohol is often used to drive it towards the products. scribd.com While basic catalysts like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are commonly used in industry, they are sensitive to the presence of water and free fatty acids (FFAs), which can lead to soap formation. google.comscielo.org.ar

Esterification, conversely, directly converts free fatty acids into esters and is often used as a pre-treatment step for feedstocks with high FFA content. researchgate.net This reaction typically requires an acid catalyst, which can be homogeneous (e.g., sulfuric acid) or heterogeneous (e.g., zeolites, niobic acid). google.com

Research has explored the use of these reactions to synthesize esters from long-chain alcohols (C8-C16) and fatty acids, yielding products suitable as biodegradable lubricants. mdpi.com While the reaction rates with higher alcohols can be slower, high conversion is achievable with specific catalysts and conditions. mdpi.com For example, Zr-containing metal-organic frameworks (MOFs) have been shown to be effective and reusable catalysts for the esterification of levulinic acid (a biomass-derived platform chemical) with various alcohols, including long-chain fatty alcohols. scispace.com

Renewable Chemical Feedstock Production from Sustainable Sources (e.g., CO2, green hydrogen, biomass)

The foundation of a sustainable chemical industry lies in the use of renewable feedstocks. Key resources include carbon dioxide (CO2), green hydrogen, and biomass, which can replace finite fossil fuels. the-innovation.org

Carbon Dioxide (CO2): Captured CO2 is increasingly viewed as a viable C1 feedstock for the chemical industry. mdpi.comsocietechimiquedefrance.fr Industrial processes, such as hydrogen production from natural gas, generate high-purity CO2 streams that can be utilized. societechimiquedefrance.fr By combining captured CO2 with green hydrogen, it is possible to synthesize a range of chemicals and fuels, including methanol. mdpi.comeuropa.eu This process creates a carbon-neutral fuel cycle: CO2 is captured from the atmosphere or an industrial source, converted into fuel, and then released back into the atmosphere upon combustion, resulting in no net increase in atmospheric CO2. mdpi.com

Green Hydrogen: Green hydrogen is produced via water electrolysis powered by renewable energy sources like wind or solar. iaee.org It is a critical component for decarbonizing the chemical sector. the-innovation.orgiaee.org The global hydrogen market is substantial, and shifting its production from fossil-based methods (grey hydrogen) to renewable methods is a key goal. iaee.org Green hydrogen can replace fossil fuels as a feedstock and a reducing agent in various industrial processes. iaee.org

Biomass: Lignocellulosic biomass is a plentiful and renewable source of platform molecules like levulinic acid and various alcohols. scispace.comescholarship.org These molecules can be catalytically converted into a wide array of value-added chemicals and fuels, including long-chain alcohols and their derivatives. mdpi.comescholarship.org

Advanced Research Applications and Potential As Biomarkers

Utilization in Materials Science Research for Novel Material Development

The distinct properties of long-chain alcohols like Heptacosan-14-ol are of interest to materials science for the development of novel materials. ontosight.ai Research in this area focuses on leveraging the long hydrocarbon chain and the reactive hydroxyl group to synthesize new polymers with specific functionalities.

Long-chain polyesters, for example, can be created through the condensation polymerization of hydroxylated fatty acids, which are structurally similar to this compound. rsc.org In nature, these types of long-chain polyesters are often highly branched, amorphous, and hydrophobic, serving as protective waterproof barriers in plant cuticles. rsc.org This suggests that this compound could be a valuable monomer for producing synthetic biomimetic materials with high hydrophobicity and durability.

The synthesis of polymers from long-chain diols, which are also related to secondary alcohols, is being explored for industrial applications, such as the production of polyurethanes. oup.com Furthermore, research has demonstrated the successful synthesis of linear polymers with precisely located secondary alcohol functional groups via acyclic diene metathesis (ADMET) polymerization. acs.org This method allows for the creation of well-defined ethylene-vinyl alcohol copolymers, and it is noted that polymers incorporating secondary alcohols exhibit crystallization, a trait attributed to their enhanced packing propensity. acs.org These findings highlight a clear pathway for the integration of this compound into novel, well-defined polymer backbones for the development of advanced materials.

Investigation as Diet Composition Markers in Ecological Studies

In ecological research, particularly in the study of free-ranging herbivores, accurate determination of diet composition is crucial. Long-chain alcohols (LCOHs), including compounds like this compound, have been investigated as faecal markers to provide this information, often in conjunction with other plant wax components like n-alkanes and long-chain fatty acids (LCFAs). nih.govnih.govresearchgate.net

Studies have shown that LCOHs offer additional discriminatory information that helps distinguish between different plant species in an animal's diet, which is not always possible using alkanes alone. nih.govresearchgate.net The combination of LCOHs with alkanes and LCFAs has been found to result in more accurate and reliable estimates of diet composition. nih.govnih.govresearchgate.net In some studies involving complex diets of multiple plant species, LCOHs proved to be the most effective individual marker class, showing greater potential than n-alkanes or LCFAs for estimating the dietary proportions. researchgate.net This utility confirms the value of alcohols, combined with alkanes, as robust markers for estimating the composition of complex diets. nih.gov

Analysis of Faecal Recovery and Digestive Tract Dynamics

A critical aspect of using faecal markers is understanding their recovery rate, which is the proportion of the ingested marker that is excreted in the faeces. Research consistently shows that LCOHs are incompletely recovered, meaning that less than 100% of the ingested amount is found in the faeces. nih.govnih.govcambridge.org This incomplete recovery necessitates the application of correction factors to achieve accurate diet composition estimates. nih.govnih.gov

The faecal recovery rate of LCOHs is significantly influenced by the compound's carbon-chain length. researchgate.netcambridge.org Generally, recovery increases as the carbon chain gets longer. nih.govcambridge.org This relationship has been observed in multiple herbivore species, including sheep, goats, and cattle. researchgate.net The nature of this relationship can vary between species; for instance, recovery was observed to increase linearly with chain length in goats and cattle, while a curvilinear relationship was noted in horses. nih.govresearchgate.net Different dietary plant mixtures, however, have been found to have no significant effect on the recovery rates of alcohols. cambridge.org

The following table presents data from a study on sheep, illustrating the incomplete but generally high faecal recovery of various long-chain alcohols and how recovery increases with chain length.

| Compound (Alcohol) | Mean Faecal Recovery (±S.E.) |

| C20-ol | 0.58 (±0.04) |

| C22-ol | 0.67 (±0.01) |

| C24-ol | 0.72 (±0.008) |

| C26-ol | 0.80 (±0.007) |

| C28-ol | 0.94 (±0.005) |

| C30-ol | 1.01 (±0.02) |

| Data sourced from a study on sheep fed mixed diets. cambridge.org |

Biological Activity and Mechanism of Action Studies (e.g., P-glycoprotein modulation in in vitro and in vivo animal models)

The biological activity of this compound is an emerging area of investigation. Much of the interest stems from its chemical nature as a long-chain, lipophilic molecule, which allows it to interact with cellular membranes and proteins. nih.gov One key area of interest is its potential interaction with P-glycoprotein (P-gp), an important drug efflux pump.

P-glycoprotein is a transporter that plays a role in multidrug resistance in cancer by exporting a wide variety of structurally diverse compounds from cells. nih.gov Its substrates typically access the binding pocket from within the lipid bilayer of the cell membrane. nih.gov The function of P-gp is known to be modulated by its lipid environment, with factors like acyl chain length influencing its activity. nih.govresearchgate.net

While direct experimental in vitro or in vivo studies on this compound's effect on P-gp are limited, computational modeling provides some insight. A search of the Indian Medicinal Plants, Phytochemistry And Therapeutics (IMPPAT) database reveals that this compound is predicted to be a P-glycoprotein substrate. imsc.res.in This suggests it may act as a competitive inhibitor, occupying the pump and potentially preventing the efflux of other substances.

Furthermore, this compound has been identified and isolated from plant extracts that have demonstrated significant biological activities. In one study, this compound was isolated from Juniperus phoenicea; extracts of this plant showed notable cytotoxicity against several human tumor cell lines, including those for bladder, liver, lung, breast, and prostate cancer. ljmu.ac.uk In another study, this compound was isolated from an active chloroform (B151607) fraction of Convolvulus pluricaulis that exhibited significant antihyperlipidemic activity, including the ability to increase beneficial HDL cholesterol levels in animal models. journalejmp.com These findings associate this compound with extracts possessing cytotoxic and lipid-lowering properties, though direct testing of the pure compound is required to confirm it as the active agent.

Environmental Tracers in Atmospheric Chemistry and Aerosol Research

This compound and other secondary fatty alcohols (SFAs) serve as important environmental tracers in the field of atmospheric chemistry. copernicus.orgcopernicus.org These compounds are components of the surface waxes of plant leaves and are emitted into the atmosphere as primary biological aerosol particles (PBAPs). copernicus.orgcopernicus.orgd-nb.info Their presence and concentration in aerosol samples can, therefore, provide valuable information about the influence of terrestrial ecosystems on the atmosphere.

Studies have identified various C27 and C29 SFAs in aerosol samples collected from forested environments. copernicus.orgd-nb.info Because SFAs are less susceptible to photochemical reactions in the atmosphere compared to primary fatty alcohols, they are considered to be more stable and reliable tracers for their sources. copernicus.org The concentrations of these SFAs in the atmosphere show distinct seasonal variations, with pronounced peaks observed during the plant growing season, which further supports their origin from plant waxes. copernicus.orgd-nb.info

The detection of these compounds provides new insights into the sources of PBAPs and their potential effects on atmospheric processes, such as ice nucleation. copernicus.org Research in temperate forests has identified several specific SFAs in aerosol samples, as detailed in the table below.

| Compound Class | Specific Compounds Identified in Aerosol Samples | Reference |

| Secondary Fatty Alcohols (SFAs) | n-heptacosan-10-ol | researchgate.net |

| n-heptacosan-5,10-diol | copernicus.orgd-nb.inforesearchgate.net | |

| n-nonacosan-10-ol | copernicus.orgd-nb.inforesearchgate.net | |

| n-nonacosan-10,13-diol | researchgate.net | |

| n-nonacosan-5,10-diol | copernicus.orgd-nb.inforesearchgate.net | |

| Data from atmospheric aerosol studies in forest environments. |

Future Research Trajectories and Knowledge Gaps Pertaining to Heptacosan 14 Ol

Elucidation of Comprehensive Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of very-long-chain fatty alcohols is a complex process involving multiple enzymatic steps. In plants, it is hypothesized that the synthesis of secondary alcohols, such as heptacosan-14-ol, begins with the corresponding alkanes. nih.gov These alkanes are believed to be precursors that are then hydroxylated to form secondary alcohols, which can be further oxidized to ketones. nih.gov

A significant knowledge gap exists in identifying the specific enzymes and the precise regulatory mechanisms that govern the formation of this compound. Research on Arabidopsis thaliana has shown that the cuticular wax contains a mixture of heptacosanol isomers, including heptacosan-12-ol, heptacosan-13-ol, and this compound, in specific ratios, suggesting a high degree of enzymatic control over the hydroxylation position. nih.govoup.com Future research must focus on the isolation and characterization of the hydroxylases and other enzymes responsible for this specificity. Understanding the genetic regulation of these enzymes, including the influence of developmental and environmental cues on gene expression, is crucial. For instance, the FATTY ACYL-COA REDUCTASE (FAR) enzyme is known to be involved in the primary alcohol synthesis pathway, but the specific enzymes for secondary alcohols like this compound are yet to be fully identified. biorxiv.org

Deeper Understanding of Ecological and Inter-Species Communication Roles

This compound is a component of the protective cuticular wax layer in plants and insects, which serves as a barrier against water loss and external threats. ontosight.airsc.orgwikipedia.org Beyond this passive role, long-chain alcohols are increasingly recognized as active participants in ecological interactions. There is evidence to suggest that these compounds can function as semiochemicals, including pheromones, that mediate communication between organisms. ontosight.ai

The parent alkane, heptacosane (B1219689), has been identified as a chemical attractant in various insect species. d-nb.info This strongly suggests that its hydroxylated form, this compound, could also play a significant role in insect behavior. Future investigations should aim to definitively establish the function of this compound as a pheromone or kairomone in specific insect species. This would involve detailed behavioral assays to observe insect responses to the pure compound and its various isomeric forms. Furthermore, the specific ratio of different isomers and other wax components can be critical for species recognition and mating, as seen in many insect pheromone systems. mdpi.comeje.czcsic.es Research is needed to decipher the complex chemical vocabulary of cuticular waxes and the role of this compound within these chemical blends in mediating plant-insect and insect-insect interactions. biorxiv.orgmdpi.comnih.gov

Optimization of Sustainable Production Processes for Advanced Bio-chemicals

Currently, the commercial production of long-chain fatty alcohols relies heavily on the chemical processing of plant oils or petroleum-based feedstocks. nih.gov These methods can be energy-intensive and environmentally taxing. As the interest in bio-based chemicals grows, developing sustainable and cost-effective methods for producing specific long-chain alcohols like this compound is a key research objective.

Microbial biosynthesis presents a promising and sustainable alternative. acs.orgnih.gov Metabolic engineering of oleaginous yeasts, such as Rhodotorula toruloides and Yarrowia lipolytica, has shown potential for the high-level production of very-long-chain fatty alcohols (VLCFOHs). nih.govacs.orgnih.gov Future research should focus on engineering these microbial platforms to specifically synthesize this compound. This will involve:

Identifying and introducing the necessary biosynthetic genes (e.g., specific hydroxylases) into the host organism.

Optimizing fermentation conditions and metabolic pathways to enhance precursor supply (e.g., fatty acids) and maximize product yield.

Exploring the use of renewable feedstocks, such as lignocellulosic biomass, to further improve the sustainability of the process. wikipedia.orgcastor-international.nlgoldenagri.com.sg

The development of efficient downstream processing techniques to isolate and purify this compound from the fermentation broth will also be critical for the economic viability of this approach.

Exploration of Structure-Function Relationships in Complex Biological Systems

The precise chemical structure of a molecule dictates its physical properties and, consequently, its biological function. For this compound, the length of the carbon chain (C27) and the specific position of the hydroxyl group (-OH at carbon 14) are defining features. Understanding how these structural elements influence its role in biological systems is a fundamental area for future research.

Studies on Arabidopsis have revealed a non-random distribution of secondary alcohol isomers, which points to a functional significance for the specific placement of the hydroxyl group. nih.govoup.com Future research should investigate how the position of the hydroxyl group in heptacosanol isomers affects:

The physical properties of the cuticular wax, such as its crystallinity, melting point, and permeability to water.

The specificity of interactions with insect olfactory receptors, which could explain its potential role as a species-specific pheromone.

Its efficacy in plant defense against herbivores and pathogens. biorxiv.org

Comparative studies using synthetic isomers of heptacosanol in various bioassays will be instrumental. Advanced analytical techniques, such as solid-state NMR and X-ray diffraction, could be employed to study the molecular arrangement of these compounds within the wax matrix. Elucidating these structure-function relationships will not only deepen our understanding of chemical ecology but also guide the design of novel biomaterials and agricultural products. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.